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Compound of Interest

Compound Name: N-Methylleucine

Cat. No.: B555345 Get Quote

Introduction

N-Methylleucine, a derivative of the essential amino acid leucine, is of growing interest to

researchers, scientists, and drug development professionals. Its structural modification, the

presence of a methyl group on the amine, can significantly alter its physicochemical properties,

metabolic stability, and pharmacological activity. A thorough understanding of its spectroscopic

characteristics is fundamental for its identification, quantification, and the elucidation of its role

in biological systems. This technical guide provides an in-depth overview of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-
Methylleucine, complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of N-
Methylleucine in solution. Both ¹H and ¹³C NMR provide detailed information about the

chemical environment of each atom.

¹H NMR Spectral Data
The ¹H NMR spectrum of N-Methylleucine is characterized by distinct signals corresponding to

the protons in its structure. The chemical shifts are influenced by the electron-donating or -

withdrawing nature of adjacent functional groups.
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Proton Assignment
Chemical Shift (δ)

ppm (Predicted)
Multiplicity

Coupling Constant

(J) Hz (Predicted)

Hα ~ 3.0 - 3.2 dd ~ 8.0, 5.0

Hβ ~ 1.6 - 1.8 m -

Hγ ~ 1.5 - 1.7 m -

δ-CH₃ ~ 0.9 d ~ 6.5

N-CH₃ ~ 2.4 - 2.6 s -

NH ~ 2.0 - 2.5 (broad) s -

COOH ~ 10.0 - 12.0 (broad) s -

Note: Predicted values are based on typical chemical shifts for similar amino acid structures.

Actual values may vary depending on the solvent and pH.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of N-Methylleucine.

Carbon Assignment Chemical Shift (δ) ppm (Predicted)

C=O ~ 175 - 180

Cα ~ 60 - 65

Cβ ~ 40 - 45

Cγ ~ 24 - 28

Cδ ~ 21 - 24

N-CH₃ ~ 30 - 35

Note: Predicted values are based on typical chemical shift ranges for N-methylated amino

acids.[1]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in N-Methylleucine based on

their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~ 3300-2500 (broad) O-H stretch Carboxylic acid

~ 2960-2870 C-H stretch Alkyl groups

~ 1725-1700 C=O stretch Carboxylic acid

~ 1600-1450 N-H bend Secondary amine

~ 1470-1430 C-H bend CH₂, CH₃

~ 1250-1000 C-N stretch Amine

Note: The presence of zwitterionic forms in the solid state can lead to shifts in the carboxylate

(COO⁻) and ammonium (NH₂⁺) stretching frequencies.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of N-Methylleucine, aiding in its identification and structural elucidation. Electrospray ionization

(ESI) is a common technique for the analysis of amino acids.

m/z Ion Description

146.1174 [M+H]⁺ Protonated molecular ion

100.1126 [M+H - H₂O - CO]⁺
Loss of water and carbon

monoxide

86.1018 [M+H - COOH - CH₃]⁺
Loss of carboxyl and methyl

groups

58.0659 [C₃H₈N]⁺ Iminium ion from α-cleavage
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Note: Fragmentation data is based on typical fragmentation patterns of amino acids and related

compounds.

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic

data.

NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of N-Methylleucine.

Materials:

N-Methylleucine sample

Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

NMR tubes

NMR spectrometer

Procedure:

Sample Preparation: Dissolve 5-10 mg of N-Methylleucine in approximately 0.6-0.7 mL of

the chosen deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete

dissolution.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.
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¹H NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise

ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay. Proton

decoupling is typically used to simplify the spectrum.

Acquire the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans

and a longer acquisition time are generally required compared to ¹H NMR.

Process the data similarly to the ¹H spectrum.

FTIR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of solid N-Methylleucine.

Materials:

N-Methylleucine sample (solid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Kimwipes

Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:
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Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid N-Methylleucine sample onto the

center of the ATR crystal using a clean spatula.

Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure good

contact between the sample and the crystal.

Spectrum Acquisition: Acquire the FTIR spectrum. The typical scanning range is 4000-400

cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Data Processing: The software will automatically display the absorbance or transmittance

spectrum. Label the significant peaks.

Cleaning: After analysis, clean the ATR crystal and press arm thoroughly with a Kimwipe

dampened with a suitable solvent.

Mass Spectrometry (LC-MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of N-Methylleucine
using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

[2]

Materials:

N-Methylleucine sample

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

LC-MS system (e.g., a UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

C18 reversed-phase column

Procedure:
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Sample Preparation: Prepare a stock solution of N-Methylleucine (e.g., 1 mg/mL) in Mobile

Phase A. Further dilute to a final concentration of 1-10 µg/mL for analysis.

LC Method:

Set the column temperature (e.g., 40 °C).

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

Inject the sample (e.g., 5 µL).

Run a gradient elution to separate the analyte from any impurities. A typical gradient might

be:

0-1 min: 5% B

1-5 min: ramp to 95% B

5-7 min: hold at 95% B

7-8 min: return to 5% B

8-10 min: re-equilibrate at 5% B

MS Method:

Set the ESI source to positive ion mode.

Optimize source parameters such as capillary voltage, source temperature, and gas flows.

Acquire data in full scan mode to detect the protonated molecular ion [M+H]⁺.

Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion for collision-induced

dissociation (CID) to obtain fragmentation data.

Data Analysis:

Extract the mass spectrum for the chromatographic peak corresponding to N-
Methylleucine.
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Determine the accurate mass of the molecular ion.

Analyze the MS/MS spectrum to identify characteristic fragment ions.

Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

conceptual pathway involving N-Methylleucine.
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Caption: General workflow for the spectroscopic analysis of N-Methylleucine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b555345?utm_src=pdf-body
https://www.benchchem.com/product/b555345?utm_src=pdf-body-img
https://www.benchchem.com/product/b555345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-Methylleucine

Membrane Receptor

Binding

Kinase Cascade

Activation

Transcription Factor

Phosphorylation

Target Gene Expression

Regulation

Cellular Response

Leads to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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